molecular formula C14H18O5 B11850714 (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid

(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid

Cat. No.: B11850714
M. Wt: 266.29 g/mol
InChI Key: PIYBJGSCVWYFRD-FNORWQNLSA-N
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Description

(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a methoxy group and a methoxypropoxy group attached to the phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 3-methoxypropyl bromide.

    Etherification: The first step involves the etherification of 4-methoxyphenol with 3-methoxypropyl bromide in the presence of a base like potassium carbonate to form 4-methoxy-3-(3-methoxypropoxy)phenol.

    Aldol Condensation: The next step is the aldol condensation of 4-methoxy-3-(3-methoxypropoxy)phenol with acrolein in the presence of a base such as sodium hydroxide to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxypropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylacrylic acids.

Scientific Research Applications

(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methoxypropoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(3-methoxypropoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H18O5/c1-17-8-3-9-19-13-10-11(5-7-14(15)16)4-6-12(13)18-2/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)/b7-5+

InChI Key

PIYBJGSCVWYFRD-FNORWQNLSA-N

Isomeric SMILES

COCCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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